(Z)-3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid

Catalog No.
S12981187
CAS No.
M.F
C15H14ClNO3
M. Wt
291.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylqu...

Product Name

(Z)-3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid

IUPAC Name

3-(3-chlorobut-2-enyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

InChI

InChI=1S/C15H14ClNO3/c1-8(16)3-5-11-9(2)17-13-6-4-10(15(19)20)7-12(13)14(11)18/h3-4,6-7H,5H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

KGYOYHPBTMZDKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)CC=C(C)Cl

(Z)-3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid is a complex organic compound belonging to the quinoline family. This compound features a quinoline core structure, which is characterized by a fused benzene and pyridine ring. The presence of various functional groups, including a hydroxyl group, a carboxylic acid group, and a chlorobutene side chain, contributes to its chemical reactivity and biological activity.

The molecular formula of this compound is C14H12ClN1O3C_{14}H_{12}ClN_{1}O_{3}, and it has a molecular weight of approximately 273.7 g/mol. The compound's structure can be visualized as having a 3-chlorobut-2-en-1-yl substituent at the 3-position of the quinoline ring, a hydroxyl group at the 4-position, and a carboxylic acid at the 6-position.

The chemical reactivity of (Z)-3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid can be attributed to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The chlorine atom in the chlorobutene side chain can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydroxyl Group Reactions: The hydroxyl group can participate in oxidation reactions or act as a nucleophile in substitution reactions.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological properties or altered solubility characteristics.

Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. (Z)-3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid has been studied for its potential effects on various biological systems:

  • Antimicrobial Activity: Some studies suggest that compounds with similar structures exhibit significant antibacterial and antifungal properties.
  • Anticancer Potential: Quinoline derivatives have been explored as potential anticancer agents due to their ability to inhibit specific cancer cell lines.
  • Enzyme Inhibition: The compound may also interact with various enzymes, affecting metabolic pathways and cellular processes.

The synthesis of (Z)-3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid typically involves multi-step organic reactions:

  • Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as aniline derivatives and α,β-unsaturated carbonyl compounds.
  • Introduction of Functional Groups: Subsequent steps may involve selective functionalization to introduce the hydroxyl and carboxylic acid groups.
  • Chlorination: The chlorobutene substituent can be introduced through halogenation reactions.

These methods are often optimized for yield and purity using techniques such as chromatography.

The applications of (Z)-3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid extend across various fields:

  • Pharmaceuticals: Due to its potential biological activity, this compound may serve as a lead structure for drug development.
  • Agricultural Chemistry: Its antimicrobial properties may find applications in developing agrochemicals.
  • Chemical Research: As a versatile intermediate, it can be used in synthesizing other complex organic molecules.

Interaction studies involving (Z)-3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid focus on its binding affinities with biological targets:

  • Protein-Ligand Interactions: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Enzyme Kinetics: Studies assessing the inhibition or activation of enzymes by this compound can reveal its pharmacological potential.
  • Cellular Assays: Evaluating its effects on cell viability and proliferation helps understand its therapeutic efficacy.

Several compounds share structural similarities with (Z)-3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid, each exhibiting unique properties:

Compound NameStructureUnique Features
4-HydroxyquinolineStructureSimple hydroxylated quinoline; often used in dye synthesis
8-HydroxyquinolineStructureKnown for chelating metal ions; used in pharmaceuticals
5-ChloroquinolineStructureExhibits antimalarial activity; simpler structure without carboxylic acid

These compounds highlight the diversity within the quinoline family while underscoring the unique functionalization present in (Z)-3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid that may contribute to distinct biological activities.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

291.0662210 g/mol

Monoisotopic Mass

291.0662210 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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